molecular formula C19H18FN3O4 B5515103 N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-methylbenzamide

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-methylbenzamide

Cat. No.: B5515103
M. Wt: 371.4 g/mol
InChI Key: BQYNVUJSOKVSJH-UHFFFAOYSA-N
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Description

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-methylbenzamide is a useful research compound. Its molecular formula is C19H18FN3O4 and its molecular weight is 371.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 371.12813423 g/mol and the complexity rating of the compound is 490. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-methylbenzamide and its derivatives have been investigated for their antimicrobial properties. Research has demonstrated that the incorporation of the fluorine atom and the oxadiazole ring into benzamide structures can significantly enhance antimicrobial activity. Specifically, compounds synthesized with these groups have shown promising results against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains, highlighting the potential of these compounds in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013; Koçyiğit-Kaymakçıoğlu et al., 2011; Al-Wahaibi et al., 2021).

Biochemical Insights

The compound and its related derivatives have been part of studies aimed at understanding biochemical mechanisms and interactions. For example, research on the anaerobic O-demethylation of compounds containing methoxy groups has shed light on the metabolic processes involving similar structures under anaerobic conditions, indicating the broader biochemical relevance of such compounds (Stupperich, Konle, & Eckerskorn, 1996). Furthermore, the exploration of these compounds in the context of cellular proliferation and potential anticancer applications has opened new avenues for research, particularly in the development of probes for imaging tumor proliferation (Dehdashti et al., 2013).

Potential for Novel Drug Development

The synthesis and evaluation of this compound derivatives have revealed significant potential in the development of novel therapeutic agents. Investigations into the antifungal, anti-inflammatory, cytotoxic, and antioxidant activities of these compounds underscore their potential utility in addressing a variety of health conditions. Some derivatives have demonstrated strong inhibitory activities against specific cancer cell lines and pathogens, suggesting their usefulness in designing targeted therapies (Koçyiğit-Kaymakçıoğlu et al., 2011; Al-Wahaibi et al., 2021).

Mechanism of Action

The mechanism of action of the compound in biological systems would depend on its structure and the specific biological target. For example, if the compound is designed to inhibit a certain enzyme, the oxadiazole ring and the benzamide group could be involved in binding to the enzyme .

Future Directions

Future research on this compound could involve studying its synthesis, its chemical reactivity, and its potential biological activity. It could also involve modifying the structure of the compound to enhance its properties .

Properties

IUPAC Name

N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-fluoro-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O4/c1-23(19(24)12-4-7-14(20)8-5-12)11-17-21-18(22-27-17)13-6-9-15(25-2)16(10-13)26-3/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQYNVUJSOKVSJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC(=NO1)C2=CC(=C(C=C2)OC)OC)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.